molecular formula C19H12Br4O4 B8242549 Epigeneticmultipleligand

Epigeneticmultipleligand

Cat. No.: B8242549
M. Wt: 623.9 g/mol
InChI Key: JEDNMNJCJIIYJR-XUAHRNNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epigeneticmultipleligand is a useful research compound. Its molecular formula is C19H12Br4O4 and its molecular weight is 623.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Epigenetic Multiple Ligands

The concept of epigenetic multiple ligands involves the development of compounds that can simultaneously modulate multiple epigenetic targets. This approach is relatively new and shows promise in addressing complex multifactorial diseases. Such ligands offer advantages like reduced risk of drug-drug interactions, minimized drug resistance, synergistic targeting of pathways, and effectiveness at lower concentrations. However, challenges remain in designing these compounds with high selectivity and efficiency without significant off-target effects (Álvarez et al., 2011).

Epigenetic Proteins as Targets in Ligand Discovery

Epigenetic proteins, particularly chromatin modifying enzymes, are significant targets in ligand discovery. The development of small molecules like JQ1, which competitively binds to bromodomains, demonstrates the potential of targeting epigenetic 'readers'. These discoveries underline the importance of developing chemical probes for epigenetic studies and potential therapeutic applications (Filippakopoulos et al., 2010).

Role in Cancer Research

Epigenetic modifications play a critical role in cancer research. The exploration of epigenetic changes, such as DNA methylation and histone modifications, has led to new insights into cancer pathogenesis and treatment strategies. The discovery of mutations in epigenetic machinery and the approval of epigenetic drugs for certain cancers have significantly impacted oncology (Rodríguez-Paredes & Esteller, 2011).

Understanding Complex Diseases

Epigenetic modifications are deeply involved in the regulation of gene expression and are key in understanding the mechanisms underlying complex diseases. The dynamic nature of epigenetic marks and their role in diseases, such as neurodegenerative disorders and autoimmune diseases, is an area of intense research, offering insights into pathogenesis and new therapeutic targets (Portela & Esteller, 2010).

Implications in Neurological Diseases

Epigenetic changes have significant implications in neurological diseases. For example, DNA methylation has been studied in the context of multiple sclerosis, indicating a pathogenic role in its development. Understanding these epigenetic modifications opens avenues for new biomarkers and therapeutic targets in neurological conditions (Zulet et al., 2017).

Properties

IUPAC Name

(3Z,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNMNJCJIIYJR-XUAHRNNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.